Methyl Hydroxy-2-(tetrahydro-2H-pyran-4-yl)acetate
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Overview
Description
Methyl Hydroxy-2-(tetrahydro-2H-pyran-4-yl)acetate is an organic compound that belongs to the class of esters. It is characterized by the presence of a tetrahydropyran ring, which is a six-membered ring containing five carbon atoms and one oxygen atom. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl Hydroxy-2-(tetrahydro-2H-pyran-4-yl)acetate typically involves the reaction of tetrahydropyran with acetic acid derivatives. One common method is the esterification of tetrahydropyran-4-ol with methyl acetate in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts like p-toluenesulfonic acid can further enhance the efficiency of the esterification process.
Chemical Reactions Analysis
Types of Reactions
Methyl Hydroxy-2-(tetrahydro-2H-pyran-4-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted esters and ethers
Scientific Research Applications
Methyl Hydroxy-2-(tetrahydro-2H-pyran-4-yl)acetate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of Methyl Hydroxy-2-(tetrahydro-2H-pyran-4-yl)acetate involves its interaction with specific molecular targets. In biological systems, the compound can act as a substrate for enzymes, leading to the formation of various metabolites. The tetrahydropyran ring structure plays a crucial role in its binding affinity and specificity towards these molecular targets.
Comparison with Similar Compounds
Similar Compounds
Tetrahydropyran: A simpler analog without the ester group.
Methyl 2-(tetrahydro-2H-pyran-4-yl)acetate: A closely related compound with similar structural features.
Tetrahydro-4-methyl-2H-pyran-2-one: Another related compound with a ketone group instead of an ester.
Uniqueness
Methyl Hydroxy-2-(tetrahydro-2H-pyran-4-yl)acetate is unique due to its specific ester functional group, which imparts distinct chemical reactivity and biological activity. The presence of the tetrahydropyran ring enhances its stability and makes it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
methyl 2-hydroxy-2-(oxan-4-yl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O4/c1-11-8(10)7(9)6-2-4-12-5-3-6/h6-7,9H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIQWVNVBMQCENK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1CCOCC1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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